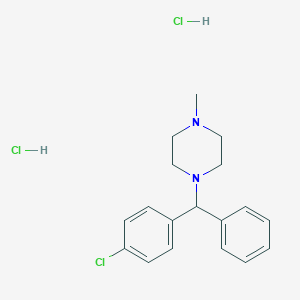

Chlorcyclizine dihydrochloride

Übersicht

Beschreibung

Chlorcyclizine dihydrochloride is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it possesses local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chlorcyclizine dihydrochloride involves several steps. One efficient route starts with (4-chlorophenyl)(phenyl)methanone, which undergoes reduction with sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then treated with hydrochloric acid in the presence of calcium chloride to yield 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this compound reacts with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to produce chlorcyclizine .

Industrial Production Methods

For industrial production, a three-step process is commonly used. First, 4-chlorodiphenylmethane is brominated to form a brominated product. This product then undergoes alkylation with N-methyl piperazine, followed by acidification and salt formation to yield crude chlorcyclizine hydrochloride. The crude product is then refined and purified to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorcyclizine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can produce demethylated metabolites.

Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

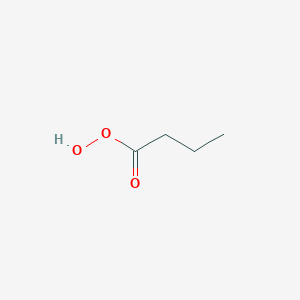

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine for halogenation reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Norchlorcyclizine.

Substitution: Brominated derivatives.

Wissenschaftliche Forschungsanwendungen

Chlorcyclizine dihydrochloride has been studied for various scientific research applications:

Chemistry: Used as a model compound in the synthesis of other phenylpiperazine derivatives.

Biology: Investigated for its effects on histamine receptors and its potential as an anti-inflammatory agent.

Industry: Utilized in the formulation of anti-allergic medications and as an antiemetic in veterinary medicine.

Wirkmechanismus

Chlorcyclizine dihydrochloride exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic properties contribute to its antiemetic effects by depressing labyrinth excitability and vestibular stimulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclizine: Another piperazine-derivative antihistamine used for motion sickness and vertigo.

Meclizine: Similar to cyclizine, used for motion sickness and vertigo.

Homochlorcyclizine: A derivative with similar antihistamine properties.

Uniqueness

Chlorcyclizine dihydrochloride is unique due to its combination of antihistamine, anticholinergic, and antiserotonergic properties. This makes it effective not only for treating allergy symptoms but also for providing local anesthetic effects and preventing nausea and vomiting .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEBQACKYGHXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926270 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-71-5 | |

| Record name | Chlorcyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

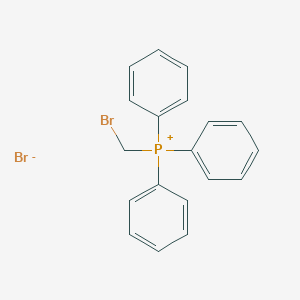

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

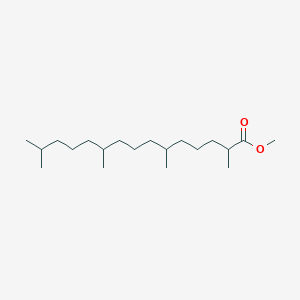

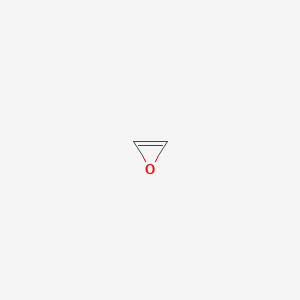

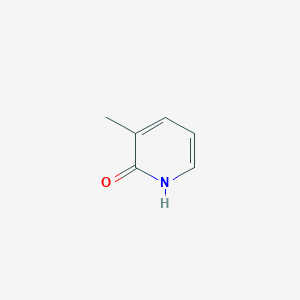

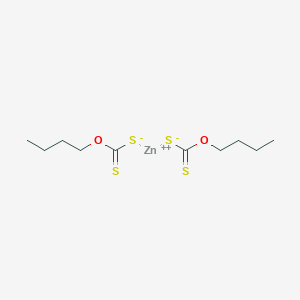

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)

![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)